Methanediyldinaphthalene-1,2-diyl dibenzenesulfonate
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Overview
Description
1-({2-[(PHENYLSULFONYL)OXY]-1-NAPHTHYL}METHYL)-2-NAPHTHYL 1-BENZENESULFONATE is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and sulfonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({2-[(PHENYLSULFONYL)OXY]-1-NAPHTHYL}METHYL)-2-NAPHTHYL 1-BENZENESULFONATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-naphthol with phenylsulfonyl chloride in the presence of a base to form 2-[(phenylsulfonyl)oxy]-1-naphthol. This intermediate is then reacted with benzyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-({2-[(PHENYLSULFONYL)OXY]-1-NAPHTHYL}METHYL)-2-NAPHTHYL 1-BENZENESULFONATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfoxides.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products
The major products formed from these reactions include sulfone and sulfoxide derivatives, as well as various substituted aromatic compounds.
Scientific Research Applications
1-({2-[(PHENYLSULFONYL)OXY]-1-NAPHTHYL}METHYL)-2-NAPHTHYL 1-BENZENESULFONATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-({2-[(PHENYLSULFONYL)OXY]-1-NAPHTHYL}METHYL)-2-NAPHTHYL 1-BENZENESULFONATE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonate groups can form strong interactions with positively charged sites on proteins, potentially inhibiting their activity. The aromatic rings may also participate in π-π stacking interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4’-[(PHENYLSULFONYL)OXY][1,1’-BIPHENYL]-4-YL BENZENESULFONATE
- 2-[(PHENYLSULFONYL)AMINO]-3-[(PHENYLSULFONYL)OXY]PROPYL BENZENESULFONATE
- 2-PHENYL-3-[(PHENYLSULFONYL)OXY]PROPYL BENZENESULFONATE
Uniqueness
1-({2-[(PHENYLSULFONYL)OXY]-1-NAPHTHYL}METHYL)-2-NAPHTHYL 1-BENZENESULFONATE is unique due to its specific arrangement of aromatic rings and sulfonate groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C33H24O6S2 |
---|---|
Molecular Weight |
580.7 g/mol |
IUPAC Name |
[1-[[2-(benzenesulfonyloxy)naphthalen-1-yl]methyl]naphthalen-2-yl] benzenesulfonate |
InChI |
InChI=1S/C33H24O6S2/c34-40(35,26-13-3-1-4-14-26)38-32-21-19-24-11-7-9-17-28(24)30(32)23-31-29-18-10-8-12-25(29)20-22-33(31)39-41(36,37)27-15-5-2-6-16-27/h1-22H,23H2 |
InChI Key |
LACULELJFOKGEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=C(C3=CC=CC=C3C=C2)CC4=C(C=CC5=CC=CC=C54)OS(=O)(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
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